(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 122331-03-7
VCID: VC20847440
InChI: InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
SMILES: CCOC(=O)C1CCCC1O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester

CAS No.: 122331-03-7

Cat. No.: VC20847440

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester - 122331-03-7

Specification

CAS No. 122331-03-7
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate
Standard InChI InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
Standard InChI Key IIFIGGNBUOZGAB-BQBZGAKWSA-N
Isomeric SMILES CCOC(=O)[C@H]1CCC[C@@H]1O
SMILES CCOC(=O)C1CCCC1O
Canonical SMILES CCOC(=O)C1CCCC1O

Introduction

Chemical Identity and Properties

Structural Characteristics

The defining feature of this compound is its cyclopentane ring with two functional groups: a hydroxyl group (-OH) and an ethyl ester group (-COOC2H5). The specific stereochemistry designated by (1S,2S)-trans indicates that both substituents have defined spatial orientations, contributing to the compound's unique chemical properties and potential biological interactions .

Table 2: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
Standard InChIKeyIIFIGGNBUOZGAB-BQBZGAKWSA-N
Isomeric SMILESCCOC(=O)[C@H]1CCC[C@@H]1O
Canonical SMILESCCOC(=O)C1CCCC1O
PubChem Compound ID10855738

Synthesis Approaches

General Synthetic Pathways

While the search results don't provide a specific synthetic route exclusively for (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, they include information about related compounds that suggest potential approaches. The synthesis of this compound likely involves stereoselective methods to ensure the correct configuration of the functional groups on the cyclopentane ring.

Several general approaches for synthesizing similar hydroxy-substituted cyclopentane derivatives include:

  • Stereoselective epoxidation followed by regioselective ring opening

  • Ring-closing metathesis (RCM) to form the cyclopentane skeleton

  • Asymmetric conjugate addition-cyclization reactions

Related Synthetic Methods

In one approach described for related compounds, the synthesis of hydroxy-functionalized cyclopentane derivatives involves epoxidation of a cyclopentene precursor followed by stereoselective opening of the epoxide ring. This method can produce trans-configured hydroxy-substituted cyclopentane derivatives .

Applications in Research

Synthetic Organic Chemistry

The (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester serves as a valuable building block in organic synthesis. Its functional groups (hydroxyl and ester) provide reactive sites for further chemical transformations, making it useful in the construction of more complex molecular structures with defined stereochemistry.

The compound's specific stereochemistry makes it particularly valuable for applications where spatial arrangement of functional groups is critical. The hydroxyl group can be further functionalized through various reactions such as esterification, etherification, or oxidation, while the ester group provides opportunities for hydrolysis, reduction, or amidation reactions .

Related Compounds and Derivatives

Polyhydroxylated Derivatives

The research on polyhydroxylated cyclopentane β-amino acids derived from hexoses represents another related area. These compounds feature multiple hydroxyl groups on the cyclopentane ring and have been investigated for their potential applications in creating peptides with defined secondary structures .

Table 3: Related Compound Classes

Compound ClassRelationship to Target Compound
trans-2-aminocyclopentanecarboxylic acidSimilar cyclopentane backbone with different functional groups
Polyhydroxylated cyclopentane β-amino acidsMultiple hydroxyl groups on cyclopentane ring
2-hydroxy-transpentacinSimilar hydroxy-cyclopentane structure with different substituents

Analytical Characterization

Chirality Assessment

Given the stereochemical importance of this compound, techniques for assessing chirality would be crucial for its characterization:

  • Polarimetry - to measure optical rotation

  • Chiral HPLC - to separate and quantify enantiomeric purity

  • Circular Dichroism (CD) spectroscopy - to confirm absolute configuration

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